molecular formula C15H19Cl3O4 B12671159 2,4,5-T-butometyl CAS No. 7173-98-0

2,4,5-T-butometyl

Cat. No.: B12671159
CAS No.: 7173-98-0
M. Wt: 369.7 g/mol
InChI Key: HDVSGSCCJZSVQP-UHFFFAOYSA-N
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Description

2,4,5-T-butometyl, also known as 2-butoxy-1-methylethyl (2,4,5-trichlorophenoxy) acetate, is a synthetic organic compound. It is a derivative of 2,4,5-trichlorophenoxyacetic acid, which is a well-known herbicide. This compound has been used primarily in agricultural settings for the control of broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-T-butometyl typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-butoxy-1-methylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-T-butometyl undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 2,4,5-trichlorophenoxyacetic acid and 2-butoxy-1-methylethanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Substitution: It can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and 2-butoxy-1-methylethanol.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Substitution: Products where the butoxy group is replaced by the nucleophile.

Scientific Research Applications

2,4,5-T-butometyl has been studied for its applications in various fields:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for its potential use in developing herbicide-resistant crops.

    Industry: Utilized in the formulation of herbicides for agricultural use.

Mechanism of Action

The primary mechanism of action of 2,4,5-T-butometyl involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors in the plant cells, disrupting normal cellular processes and causing abnormal growth patterns.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different chemical structure.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): The parent compound of 2,4,5-T-butometyl, used historically as a herbicide.

    Mecoprop: A related compound with similar herbicidal activity.

Uniqueness: this compound is unique due to its specific ester structure, which imparts different physical and chemical properties compared to its parent compound and other similar herbicides. This structural difference can influence its solubility, stability, and overall effectiveness as a herbicide.

Properties

CAS No.

7173-98-0

Molecular Formula

C15H19Cl3O4

Molecular Weight

369.7 g/mol

IUPAC Name

1-butoxypropan-2-yl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C15H19Cl3O4/c1-3-4-5-20-8-10(2)22-15(19)9-21-14-7-12(17)11(16)6-13(14)18/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

HDVSGSCCJZSVQP-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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